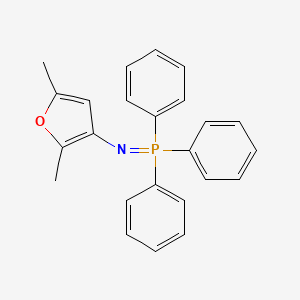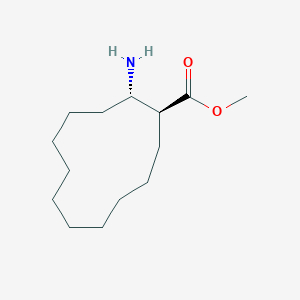
1,3,4-Tribromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,3,4-Tribromo-dibenzofurano es un derivado halogenado del dibenzofurano, caracterizado por la presencia de tres átomos de bromo en las posiciones 1, 3 y 4 del anillo de dibenzofurano. Este compuesto tiene una fórmula molecular de C12H5Br3O y un peso molecular de 404.879 g/mol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,3,4-tribromo-dibenzofurano normalmente implica la bromación del dibenzofurano. Un método común es la reacción de sustitución aromática electrófila, donde el dibenzofurano se trata con bromo en presencia de un catalizador como el bromuro de hierro (III). Las condiciones de reacción suelen implicar un disolvente como el cloroformo o el tetracloruro de carbono, y la reacción se lleva a cabo a temperatura ambiente .
Métodos de producción industrial
La producción industrial de 1,3,4-tribromo-dibenzofurano sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a ampliar la producción manteniendo la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,3,4-Tribromo-dibenzofurano experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Oxidación y reducción: El compuesto puede oxidarse para formar dibenzofurano-1,3,4-triona o reducirse para formar dibenzofurano.
Reactivos y condiciones comunes
Sustitución nucleófila: Se utilizan comúnmente reactivos como el metóxido de sodio o el terc-butóxido de potasio en disolventes apróticos polares como el dimetilsulfóxido (DMSO).
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio en disolventes anhidros.
Principales productos formados
Productos de sustitución: Varios dibenzofuranos sustituidos dependiendo del nucleófilo utilizado.
Productos de oxidación: Dibenzofurano-1,3,4-triona.
Productos de reducción: Dibenzofurano.
Aplicaciones Científicas De Investigación
El 1,3,4-Tribromo-dibenzofurano tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 1,3,4-tribromo-dibenzofurano depende de su aplicación. En sistemas biológicos, puede interactuar con componentes celulares, lo que lleva a diversos efectos biológicos. Los átomos de bromo pueden formar enlaces halógenos con moléculas biológicas, afectando su función. El compuesto también puede sufrir transformaciones metabólicas, lo que lleva a la formación de intermediarios reactivos que pueden interactuar con los objetivos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 1,2,3-Tribromo-dibenzofurano
- 1,2,4-Tribromo-dibenzofurano
- 1,3,5-Tribromo-dibenzofurano
- Dibenzofurano
Comparación
El 1,3,4-Tribromo-dibenzofurano es único debido a la posición específica de los átomos de bromo, lo que influye en su reactividad química y actividad biológica. En comparación con otros isómeros de tribromo-dibenzofurano, puede exhibir diferentes propiedades físicas como el punto de fusión y la solubilidad, así como patrones de reactividad distintos en reacciones químicas .
Propiedades
Número CAS |
617707-39-8 |
|---|---|
Fórmula molecular |
C12H5Br3O |
Peso molecular |
404.88 g/mol |
Nombre IUPAC |
1,3,4-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5H |
Clave InChI |
FYQXNZAOOXAKGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)

![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)
![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)


![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)
